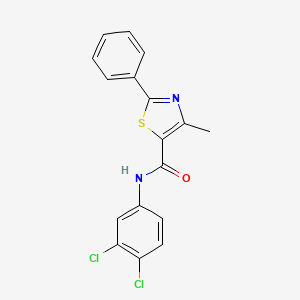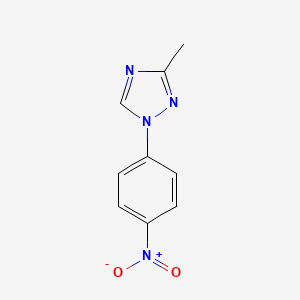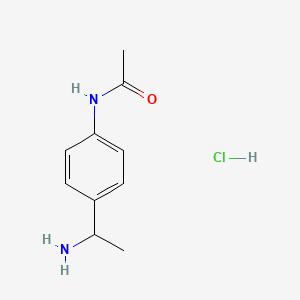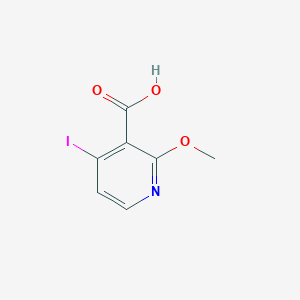
C(=O)(OC(C)(C)C)N1C2C3OC3C(C1)C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C(=O)(OC(C)(C)C)N1C2C3OC3C(C1)C2 is a chemical compound that belongs to the class of cyclic peptides. It is also known as cyclosporine A, which is a naturally occurring immunosuppressant drug that is widely used in organ transplantation and autoimmune diseases. The chemical structure of cyclosporine A is complex, and its synthesis method involves several steps of chemical reactions.
Mechanism of Action
Cyclosporine A works by binding to a protein called cyclophilin, which is present in T-cells. This complex then inhibits the activity of calcineurin, a protein phosphatase that is involved in the activation of T-cells. The inhibition of calcineurin prevents the production of cytokines and other molecules that are involved in the immune response. This ultimately leads to the suppression of the immune system.
Biochemical and Physiological Effects:
Cyclosporine A has several biochemical and physiological effects on the body. It can cause an increase in blood pressure, which is a common side effect of the drug. It can also cause kidney damage, which is a serious complication that can occur with long-term use. Cyclosporine A can also interact with other drugs, which can lead to adverse effects.
Advantages and Limitations for Lab Experiments
Cyclosporine A is a valuable tool in laboratory experiments for studying the immune system. It can be used to suppress the immune response in animal models, which can help researchers to understand the mechanisms involved in the immune response. However, the use of cyclosporine A in laboratory experiments is limited by its cost and availability. The synthesis of the compound is complex and expensive, which makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on cyclosporine A. One area of research is the development of new immunosuppressive drugs that have fewer side effects than cyclosporine A. Another area of research is the study of the molecular mechanisms involved in the binding of cyclosporine A to cyclophilin. This could lead to the development of new drugs that are more effective and have fewer side effects. Additionally, the use of cyclosporine A in combination with other drugs is an area of research that could lead to new therapies for autoimmune diseases and transplant patients.
Synthesis Methods
The synthesis of cyclosporine A is a complex process that involves several steps of chemical reactions. It starts with the condensation of the amino acid L-valine with the dipeptide L-phenylalanine-L-leucine to form a tripeptide. The tripeptide is then coupled with the amino acid L-alanine to form a tetrapeptide. The tetrapeptide is further coupled with the amino acid L-cysteine to form a pentapeptide. The pentapeptide is then cyclized to form the cyclic peptide cyclosporine A. The overall yield of the synthesis is low, and the process is expensive and time-consuming.
Scientific Research Applications
Cyclosporine A has been extensively studied for its immunosuppressive properties. It is used as a drug to prevent organ rejection in transplant patients and to treat autoimmune diseases such as rheumatoid arthritis and psoriasis. Cyclosporine A works by inhibiting the activation of T-cells, which are involved in the immune response. It also has anti-inflammatory properties that contribute to its therapeutic effects.
properties
IUPAC Name |
tert-butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-5-6-4-7(12)9-8(6)14-9/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOZNJZHIYVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C3C2O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C(=O)(OC(C)(C)C)N1C2C3OC3C(C1)C2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

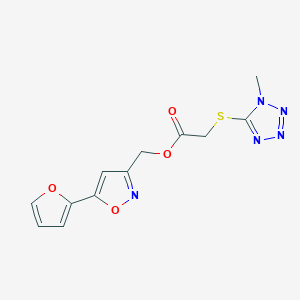
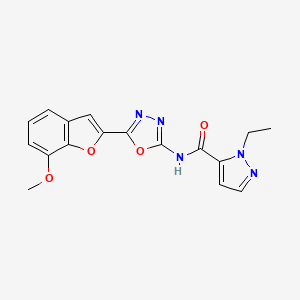

![2-({1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2905686.png)
![[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2905689.png)
![ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2905692.png)
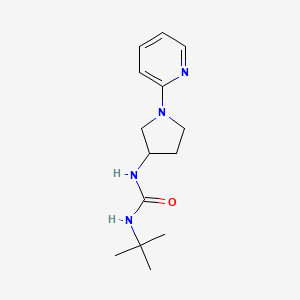
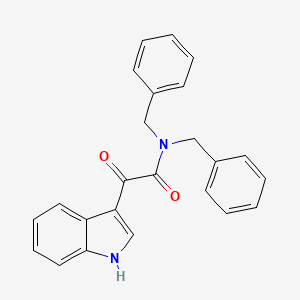
![2-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2905695.png)
